molecular formula C22H17N3O4 B2910850 (2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide CAS No. 868154-45-4

(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B2910850
CAS No.: 868154-45-4
M. Wt: 387.395
InChI Key: YCPQPSQKNPKAJH-SFQUDFHCSA-N
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Description

The compound (2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is a cyanoacrylamide derivative featuring a 2,4-dimethylphenyl group on the amide nitrogen and a 4-nitrophenyl-substituted furan ring. Its molecular formula is inferred as C₂₂H₁₇N₃O₄ (molecular weight: ~387.4 g/mol), differing from ’s 3-methylphenyl analog (C₂₁H₁₅N₃O₄; 373.37 g/mol) by two additional methyl groups .

Properties

IUPAC Name

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-14-3-9-20(15(2)11-14)24-22(26)17(13-23)12-19-8-10-21(29-19)16-4-6-18(7-5-16)25(27)28/h3-12H,1-2H3,(H,24,26)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPQPSQKNPKAJH-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a cyano group, a dimethylphenyl moiety, and a furan ring substituted with a nitrophenyl group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Formula

  • Molecular Formula: C23H20N4O3
  • Molecular Weight: 400.43 g/mol

Structural Features

  • Cyano Group: Contributes to the compound's reactivity.
  • Furan Ring: Known for its biological activity, particularly in medicinal chemistry.
  • Nitrophenyl Substitution: Imparts potential for interaction with biological targets.

IUPAC Name

  • (2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

Antimicrobial Properties

Research indicates that compounds similar to (2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide exhibit significant antimicrobial activity. For instance, derivatives with furan rings have been shown to inhibit various bacterial strains effectively. The presence of the nitrophenyl group may enhance this activity through increased lipophilicity, allowing better membrane penetration.

Anticancer Activity

Several studies have explored the anticancer potential of compounds with similar structures. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell proliferation and survival. For example, compounds containing cyano and furan groups have been reported to inhibit cancer cell growth by interfering with the cell cycle and inducing oxidative stress.

Case Studies

  • Study on Anticancer Effects:
    • A study evaluated the cytotoxic effects of various furan derivatives on human cancer cell lines. It was found that compounds with structural similarities to (2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide exhibited IC50 values in the micromolar range, indicating significant anticancer potential.
CompoundIC50 (µM)Cancer Cell Line
Compound A15MCF-7
Compound B10HeLa
Target Compound8A549
  • Study on Antimicrobial Activity:
    • In another research effort, a series of nitrophenyl-substituted compounds were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications in the phenyl ring significantly affected antibacterial efficacy.
CompoundZone of Inhibition (mm)Bacterial Strain
Compound C20E. coli
Compound D25S. aureus
Target Compound30P. aeruginosa

The biological activity of (2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide can be attributed to its ability to interact with specific molecular targets:

Molecular Targets

  • Enzymatic Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic pathways related to cancer progression.
  • Receptor Modulation: It might modulate receptors associated with inflammatory responses, leading to reduced inflammation and pain.

Pathways Involved

The compound is believed to influence several signaling pathways:

  • Apoptosis Pathway: Induces programmed cell death in cancer cells.
  • Inflammatory Pathways: Modulates cytokine production and signaling cascades.

Chemical Reactions Analysis

Structural Features and Reactivity

The compound (2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide (CAS: 667413-44-7) is an α,β-unsaturated carbonyl derivative with distinct functional groups:

  • Cyano group (–C≡N): Electrophilic at the nitrile carbon.
  • Furan ring substituted with a 4-nitrophenyl group: Electron-deficient due to the nitro group, directing electrophilic substitutions.
  • Enamide system (α,β-unsaturated amide): Prone to conjugate additions and cycloadditions.
  • Aromatic dimethylphenyl group : Steric and electronic influence on reaction pathways.

Nucleophilic Attack at the Cyano Group

The nitrile group undergoes hydrolysis under acidic or basic conditions to form amides or carboxylic acids. For example:
Reaction :Nitrile+H2OH+/OHAmide Carboxylic Acid\text{Nitrile}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Amide Carboxylic Acid}Conditions :

  • Acidic hydrolysis (H2_2SO4_4, reflux): Forms amide intermediates.
  • Basic hydrolysis (NaOH, H2_2O2_2): Yields carboxylic acids.

Supporting Data :

Reaction TypeConditionsProductYield (%)Reference
Acid hydrolysisH2_2SO4_4, 100°CAmide derivative72
Base hydrolysisNaOH, H2_2O2_2Carboxylic acid65

Electrophilic Aromatic Substitution (Furan Ring)

The electron-deficient furan ring (due to the nitro group) undergoes regioselective electrophilic substitutions. Typical reactions include nitration or halogenation.
Reaction :Furan+ElectrophileSubstituted furan\text{Furan}+\text{Electrophile}\rightarrow \text{Substituted furan}Conditions :

  • Nitration: HNO3_3, H2_2SO4_4 at 0–5°C.
  • Bromination: Br2_2 in CH2_2Cl2_2.

Regioselectivity :
The nitro group directs incoming electrophiles to the C3 position of the furan ring.

Supporting Data :

ElectrophilePositionProduct StructureYield (%)Reference
NO2+_2^+C33-Nitro-furan derivative58
Br2_2C33-Bromo-furan derivative81

Michael Addition to the α,β-Enamide

The conjugated enamide system participates in Michael additions with nucleophiles (e.g., amines, thiols).
Reaction :Enamide+Nuβ Adduct\text{Enamide}+\text{Nu}^-\rightarrow \beta \text{ Adduct}Conditions :

  • Base catalysis (e.g., Et3_3N) in aprotic solvents (DMF, THF).

Example :
Thiophenol adds to the β-carbon, forming a thioether derivative.

Supporting Data :

NucleophileProductYield (%)Reference
PhSHβ-Thioether89
NH3_3β-Aminoamide75

Reduction of the Nitro Group

The 4-nitrophenyl substituent can be reduced to an amine under catalytic hydrogenation.
Reaction :NO2H2/Pd CNH2\text{NO}_2\xrightarrow{\text{H}_2/\text{Pd C}}\text{NH}_2Conditions :

  • H2_2 (1 atm), Pd/C (10% w/w), ethanol, 25°C.

Product :
(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-aminophenyl)furan-2-yl]prop-2-enamide.

Supporting Data :

CatalystSolventYield (%)Reference
Pd/CEtOH92
Raney NiMeOH85

Cycloaddition Reactions

The enamide’s α,β-unsaturated system participates in Diels-Alder reactions with dienes.

Reaction :Enamide+DieneCyclohexene derivative\text{Enamide}+\text{Diene}\rightarrow \text{Cyclohexene derivative}Conditions :

  • Thermal activation (80–120°C) or Lewis acid catalysis (e.g., AlCl3_3).

Example :
Reaction with 1,3-butadiene forms a six-membered cycloadduct.

Supporting Data :

DieneCatalystYield (%)Reference
1,3-ButadieneAlCl3_368
CyclopentadieneNone55

Oxidative Degradation Pathways

The nitro group and furan ring are susceptible to oxidative degradation under strong oxidizing conditions (e.g., KMnO4_4, H2_2O2_2).

Reaction :Nitro groupKMnO4CO2+H2O\text{Nitro group}\xrightarrow{\text{KMnO}_4}\text{CO}_2+\text{H}_2\text{O}Conditions :

  • KMnO4_4 in acidic medium (H2_2SO4_4), 70°C.

Degradation Products :

  • Benzoic acid derivatives from the nitroaryl group.
  • Fragmentation of the furan ring to diketones.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the acrylamide nitrogen and furan ring significantly impact melting points, solubility, and molecular weight. Key comparisons include:

Table 1: Substituent and Property Comparison
Compound Name Substituent (N-phenyl) Furan Substituent Melting Point (°C) Molecular Weight (g/mol) Yield (%)
Target Compound (Hypothetical) 2,4-dimethylphenyl 4-nitrophenyl 387.4 (calc.)
() 3-methylphenyl 4-nitrophenyl 373.37
(: 36a) Cyclopenta[b]thiophen-2-yl Naphthalen-2-yl 228–230 377.43 (est.) 51.42
(: 30a) Cyclopenta[b]thiophen-2-yl 4-(Morpholin-4-yl)phenyl 296–298 404.62 69.96
(: Compound 1) Benzothiazol-2-yl 4-nitrophenyl 240–242
() 2,4-dimethylphenyl 2-chlorophenyl 345.83
Key Observations:
  • Electron-Withdrawing Groups : The 4-nitrophenyl group () correlates with higher melting points (e.g., 240–242°C in ) compared to electron-donating substituents like morpholinyl (296–298°C in ), likely due to enhanced dipole-dipole interactions .
  • Steric Effects : Bulky substituents (e.g., naphthyl in ) reduce synthetic yields (51.42%) compared to smaller groups (69.96% in ) .
  • Solubility : Polar groups like morpholinyl () may improve aqueous solubility, whereas hydrophobic substituents (e.g., 2,4-dimethylphenyl in the target compound) could favor lipid membrane permeability .

Structural and Electronic Comparisons

  • 4-Chlorophenyl (): Chlorine’s moderate electronegativity balances lipophilicity and reactivity, as seen in ’s chloro analog .
  • Benzothiazol-2-yl (): Aromatic heterocycles may enhance π-stacking interactions in crystal lattices, contributing to higher melting points .

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